2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide is an organic compound with the molecular formula and a molecular weight of 334.21 g/mol. This compound is categorized as an aromatic amide, characterized by the presence of both bromine and a phenethyloxy group, which contribute to its unique chemical properties and potential applications in scientific research and medicinal chemistry. The compound is identified by the CAS number 1138445-96-1, and it has been studied for its biological activities and synthetic utility in organic chemistry .
The synthesis of 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide primarily involves the bromination of N-[4-(phenethyloxy)phenyl]acetamide. This reaction typically employs bromine or N-bromosuccinimide as brominating agents under controlled conditions to achieve selective bromination at the desired position .
The molecular structure of 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide features a bromine atom attached to the second carbon of the acetamide group, while a phenethyloxy group is substituted at the para position relative to the amide nitrogen.
BrCC(=O)Nc1ccc(OCc2ccccc2)cc1
.2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide can participate in several types of chemical reactions:
The mechanism of action for 2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, allowing it to interact with enzymes and receptors. This interaction may lead to various biological effects depending on the target molecules involved. Research is ongoing to elucidate specific pathways and mechanisms related to its biological activity .
2-Bromo-N-[4-(phenethyloxy)phenyl]acetamide has several notable applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0